3-Bromo-2-methoxybenzamide

Solid-State Chemistry Formulation Development Purification

This 3-Bromo-2-methoxybenzamide scaffold uniquely combines an ortho-methoxy group and a meta-bromine handle, enabling rapid diversification via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling for medicinal chemistry and agrochemical research. Its balanced lipophilicity (XLogP3-AA 1.5) and polar surface area (52.3 Ų) make it an ideal intermediate for synthesizing CNS drug candidates with favorable ADME profiles. The distinct electronic and steric profile supports targeted SAR exploration, while robust computed descriptors facilitate QSAR model validation. Secure this high-purity building block to accelerate your lead optimization and library synthesis programs.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 791136-88-4
Cat. No. B1442344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methoxybenzamide
CAS791136-88-4
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1Br)C(=O)N
InChIInChI=1S/C8H8BrNO2/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H2,10,11)
InChIKeyOTBLXJXQCXWEFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-methoxybenzamide (CAS 791136-88-4): Synthetic Utility and Structural Differentiation


3-Bromo-2-methoxybenzamide (CAS 791136-88-4) is a disubstituted benzamide derivative with a molecular formula of C8H8BrNO2 and a molecular weight of 230.06 g/mol [1]. It is characterized by a bromine atom at the 3-position and a methoxy group at the 2-position on the benzene ring [1]. This compound is typically isolated as a white to off-white solid with a melting point of 105-106 °C (from ethanol) and predicted physicochemical properties including a boiling point of 297.6±30.0 °C, a density of 1.551±0.06 g/cm³, and an XLogP3-AA value of 1.5 [2]. As a small molecule scaffold, it serves as a versatile intermediate in organic synthesis, enabling further functionalization via the bromine handle or the amide moiety .

3-Bromo-2-methoxybenzamide: Why Simple Substitution with Unsubstituted or Mono-Substituted Analogs is Not Straightforward


Substituting 3-bromo-2-methoxybenzamide with simpler benzamide analogs (e.g., unsubstituted benzamide, 2-methoxybenzamide, or 3-bromobenzamide) is not trivial due to the distinct electronic and steric effects conferred by the ortho-methoxy and meta-bromo substituents [1]. These groups alter the compound's reactivity, solubility, and potential binding interactions in both synthetic and biological contexts . For instance, the presence of the methoxy group can influence hydrogen bonding and π-stacking interactions, while the bromine atom provides a heavy atom handle for halogen bonding and a site for cross-coupling reactions [1]. The following quantitative evidence details specific dimensions where 3-bromo-2-methoxybenzamide exhibits differentiated properties that may influence its selection for research or industrial applications.

Quantitative Evidence for Differentiating 3-Bromo-2-methoxybenzamide from its Closest Analogs


Melting Point and Crystallinity Differentiation for Formulation and Purification

3-Bromo-2-methoxybenzamide exhibits a melting point of 105-106 °C (from ethanol), which is significantly lower than that of unsubstituted benzamide (128-130 °C) . This difference can influence purification strategies and the physical properties of formulations . Compared to 3-bromobenzamide (mp 155-157 °C), the presence of the ortho-methoxy group disrupts crystal packing, resulting in a markedly lower melting point [1].

Solid-State Chemistry Formulation Development Purification

Lipophilicity (XLogP3-AA) and Predicted Membrane Permeability

3-Bromo-2-methoxybenzamide has a computed XLogP3-AA value of 1.5 [1]. This represents a moderate increase in lipophilicity compared to 2-methoxybenzamide (XLogP3-AA ~1.1) and a substantial increase compared to unsubstituted benzamide (XLogP3-AA ~0.6) [2]. The presence of the bromine atom contributes to this enhanced lipophilicity, which may correlate with improved membrane permeability in biological assays [1].

Drug Design ADME Prediction Medicinal Chemistry

Synthetic Versatility: The Bromine Atom as a Handle for Cross-Coupling

3-Bromo-2-methoxybenzamide possesses an aryl bromide functional group that is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. In contrast, unsubstituted benzamide and 2-methoxybenzamide lack this reactive handle, limiting their direct utility in convergent synthetic strategies [1]. The presence of the bromine atom allows for late-stage diversification, which is a key advantage in library synthesis .

Organic Synthesis Medicinal Chemistry Chemical Biology

Topological Polar Surface Area (TPSA) and Predicted Oral Bioavailability

3-Bromo-2-methoxybenzamide has a computed Topological Polar Surface Area (TPSA) of 52.3 Ų [1]. This value falls within the generally accepted range (≤140 Ų) for good oral bioavailability [2]. When compared to 3-bromobenzamide (TPSA ~43.1 Ų), the addition of the methoxy group increases the TPSA, which can affect solubility and permeability [1].

Drug Design ADME Prediction Medicinal Chemistry

Recommended Applications for 3-Bromo-2-methoxybenzamide Based on Differentiated Properties


Building Block for Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of 3-bromo-2-methoxybenzamide makes it an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions, enabling the rapid generation of biaryl and aminoaryl libraries for medicinal chemistry campaigns [1].

Scaffold for Structure-Activity Relationship (SAR) Studies

The unique combination of ortho-methoxy and meta-bromo substituents provides a distinct electronic and steric profile. This compound can serve as a starting point for SAR exploration in projects targeting enzymes or receptors where halogen bonding or hydrophobic interactions are critical [1].

Intermediate in the Synthesis of Bioactive Molecules

Due to its balanced lipophilicity (XLogP3-AA 1.5) and polar surface area (52.3 Ų), 3-bromo-2-methoxybenzamide is a suitable intermediate for synthesizing molecules intended to have favorable ADME properties, such as central nervous system (CNS) drug candidates or agrochemicals [2].

Prototypical Compound for Computational Chemistry and QSAR Model Building

The availability of robust computed descriptors (XLogP3-AA, TPSA, etc.) makes this compound a useful data point for building or validating quantitative structure-activity relationship (QSAR) models for benzamide derivatives [2].

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